2-[[2-(Difluoromethyl)pyrazol-3-yl]amino]acetic acid
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Overview
Description
2-[[2-(Difluoromethyl)pyrazol-3-yl]amino]acetic acid is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and an aminoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(Difluoromethyl)pyrazol-3-yl]amino]acetic acid typically involves the formation of the pyrazole ring followed by the introduction of the difluoromethyl group and the aminoacetic acid moiety. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The difluoromethyl group can be introduced using difluoromethylating agents under controlled conditions. The final step involves the coupling of the pyrazole derivative with glycine or its derivatives to form the aminoacetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(Difluoromethyl)pyrazol-3-yl]amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups present.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[[2-(Difluoromethyl)pyrazol-3-yl]amino]acetic acid has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Medicine: The compound has potential as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-[[2-(Difluoromethyl)pyrazol-3-yl]amino]acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding or inhibition. The difluoromethyl group can enhance the compound’s stability and bioavailability, while the aminoacetic acid moiety may facilitate interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[[2-(Trifluoromethyl)pyrazol-3-yl]amino]acetic acid
- 2-[[2-(Methyl)pyrazol-3-yl]amino]acetic acid
- 2-[[2-(Chloromethyl)pyrazol-3-yl]amino]acetic acid
Uniqueness
2-[[2-(Difluoromethyl)pyrazol-3-yl]amino]acetic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and other applications.
Properties
IUPAC Name |
2-[[2-(difluoromethyl)pyrazol-3-yl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2N3O2/c7-6(8)11-4(1-2-10-11)9-3-5(12)13/h1-2,6,9H,3H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMJMQLQMHPZIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)C(F)F)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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